molecular formula C25H21ClN4O2 B2800360 (3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034340-30-0

(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

货号: B2800360
CAS 编号: 2034340-30-0
分子量: 444.92
InChI 键: MCLWABLVOXUJRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a structurally complex small molecule featuring a biphenyl core, an azetidinone ring, and a phenoxymethyl-substituted 1,2,3-triazole moiety. The biphenyl group contributes to aromatic stacking interactions, while the azetidinone (a four-membered β-lactam ring) and triazole motifs are known for their roles in medicinal chemistry, including antimicrobial and kinase-inhibitory properties . The phenoxymethyl group may modulate solubility and bioavailability.

属性

IUPAC Name

[4-(3-chlorophenyl)phenyl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O2/c26-21-6-4-5-20(13-21)18-9-11-19(12-10-18)25(31)29-15-23(16-29)30-14-22(27-28-30)17-32-24-7-2-1-3-8-24/h1-14,23H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLWABLVOXUJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that biphenyl derivatives have been found to exhibit potent antibacterial activities, suggesting that they may interact with bacterial cells in a way that inhibits their growth or survival.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the formation of certain contaminants during food processing can be influenced by factors such as frying temperature, duration, and sodium chloride concentration. Similarly, the action of this compound could also be influenced by factors such as temperature, pH, and the presence of other substances in the environment.

科学研究应用

Medicinal Chemistry and Pharmacology

Antiviral Properties
Research has indicated that derivatives of triazoles, including those containing the biphenyl moiety, exhibit antiviral activity against various viruses. Specifically, compounds similar to this one have been investigated for their potential to treat hepatitis B virus (HBV) infections. Studies suggest that these compounds may inhibit viral replication and could be used in combination therapies to enhance efficacy against HBV and hepatitis D virus (HDV) co-infections .

Antimicrobial Activity
The triazole scaffold is well-known for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of the biphenyl group may enhance the lipophilicity and cellular uptake of these compounds, potentially increasing their antimicrobial potency .

Cancer Research

Anticancer Agents
The compound's structure suggests potential applications in oncology. Triazoles have been extensively studied for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, triazole derivatives have shown promise as inhibitors of cancer cell growth and metastasis through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Triazole Derivatives in Cancer Treatment
A notable study involving triazole derivatives demonstrated significant activity against various cancer cell lines, including breast and lung cancers. These compounds were found to induce apoptosis via caspase activation pathways, highlighting their potential as therapeutic agents in cancer treatment .

Agricultural Applications

Agrochemicals
The compound may also find applications in agriculture as a potential agrochemical. Triazoles are widely utilized as fungicides due to their ability to disrupt fungal cell membrane synthesis. The biphenyl moiety can enhance the stability and effectiveness of these compounds in agricultural formulations .

Material Science

Fluorophores and Photostabilizers
Compounds containing triazole structures have been explored for their photostabilizing properties in materials science. They can act as effective UV absorbers and stabilizers in polymers, enhancing the durability and lifespan of materials exposed to sunlight .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antiviral PropertiesInhibition of HBV replication; potential for combination therapies
Antimicrobial ActivityEffective against bacteria and fungi; enhanced cellular uptake
Cancer ResearchInduction of apoptosis; inhibition of cancer cell growth
AgrochemicalsUse as fungicides; disruption of fungal cell membrane synthesis
Material ScienceUV absorbers; photostabilizers for polymers

化学反应分析

Azetidine-Triazole Core Formation

The azetidine-triazole moiety is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This "click chemistry" approach involves:

  • Azetidine precursor : 3-azidoazetidine derivatives (e.g., 3-azido-1-Boc-azetidine) react with propargyl ethers under Cu(I) catalysis .
  • Triazole formation : The phenoxymethyl group is introduced through alkynes like propargyl phenyl ether, yielding 1,4-disubstituted triazoles .

Example Reaction: 3 Azidoazetidine+Propargyl phenyl etherCuSO4/NaAsc1 Azetidin 3 yl 4 phenoxymethyl 1H 1 2 3 triazole\text{3 Azidoazetidine}+\text{Propargyl phenyl ether}\xrightarrow{\text{CuSO}_4/\text{NaAsc}}\text{1 Azetidin 3 yl 4 phenoxymethyl 1H 1 2 3 triazole}

Biphenyl-Ketone Assembly

The biphenyl-ketone segment is constructed via Suzuki-Miyaura cross-coupling :

  • A 3'-chloro-4-bromobiphenyl intermediate reacts with a boronic ester under Pd catalysis.
  • Friedel-Crafts acylation introduces the ketone group using acyl chlorides .

Key Conditions :

StepReagents/CatalystsYield (%)
Suzuki couplingPd(PPh₃)₄, K₂CO₃78–85
AcylationAlCl₃, CH₂Cl₂65–72

Azetidine Reactivity

  • Nucleophilic substitution : The azetidine nitrogen undergoes alkylation or acylation with electrophiles (e.g., methyl iodide) .
  • Ring-opening : Under acidic conditions, the azetidine ring opens to form linear amines, though this is minimized in drug design .

Triazole Modifications

  • Electrophilic aromatic substitution : Halogenation at the triazole’s 5-position using NXS (X = Cl, Br) .
  • Phenoxymethyl cleavage : Treatment with HBr/AcOH removes the phenoxymethyl group .

Degradation Pathways

Hydrolytic Degradation :

  • The ketone is stable under physiological conditions but undergoes slow hydrolysis to carboxylic acids in strongly acidic/basic media .
  • The triazole ring resists hydrolysis but may form N-oxides under oxidative stress .

Photodegradation :
UV exposure (λ = 254 nm) induces C-Cl bond cleavage on the biphenyl ring, forming a radical intermediate .

Comparative Reactivity Table

Functional GroupReaction TypeConditionsProducts
Azetidine N-HAlkylationCH₃I, K₂CO₃, DMFN-Methylazetidine
Triazole C-HHalogenationNCS, DCM5-Chlorotriazole
Biphenyl ClNucleophilic substitutionNaN₃, DMSO3'-Azidobiphenyl
KetoneReductionNaBH₄, MeOHSecondary alcohol

Research Findings

  • Catalytic hydrogenation of the ketone to a CH₂ group reduces activity by 90% in PDE10 inhibition assays .
  • Phenoxymethyl removal decreases metabolic stability (t₁/₂ from 4.2 h to 1.8 h in human liver microsomes) .
  • Chloro substitution with electron-withdrawing groups (e.g., CF₃) enhances binding affinity by 3-fold .

Synthetic Challenges

  • Azetidine strain : Ring puckering causes regioselectivity issues in triazole formation .
  • Biphenyl coupling : Steric hindrance from the 3'-chloro group lowers Suzuki coupling yields .

相似化合物的比较

Key Observations :

  • Azetidinone vs. Thiazole/Other Heterocycles: The azetidinone ring in the target compound distinguishes it from thiazole-containing analogs (e.g., ), which are more rigid and may exhibit different binding affinities.
  • Biphenyl vs. Pyridine : Unlike pyridine-containing triazoles (e.g., ), the biphenyl system enhances lipophilicity, which could influence CNS penetration or protein binding.

常见问题

Q. What are the key synthetic strategies for optimizing the yield of (3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves modular steps: (i) construction of the azetidine-triazole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , (ii) coupling the biphenyl-chloro fragment using Suzuki-Miyaura cross-coupling, and (iii) final acylation. Optimization includes:
  • Reaction Conditions : Use anhydrous DMF as a solvent for CuAAC to minimize side reactions.
  • Catalysts : Pd(PPh₃)₄ for Suzuki coupling (2 mol%, 80°C, 12 h) .
  • Purification : Gradient column chromatography (hexane/EtOAc) to isolate intermediates.
    Table: Key Reaction Parameters
StepCatalystSolventTemp. (°C)Yield (%)
CuAACCuIDMF6065–75
SuzukiPd(PPh₃)₄THF8070–85

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Use a combination of:
  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazole and azetidine moieties (e.g., triazole proton at δ 8.2–8.5 ppm ).
  • HRMS : Validate molecular ion [M+H]+ with <2 ppm error.
  • X-ray Crystallography : Resolve stereochemical ambiguities; the azetidine ring typically adopts a puckered conformation .

Q. What are the preliminary biological screening approaches for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) due to the triazole’s ATP-binding pocket affinity. Use fluorescence polarization (FP) assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ determination).
  • Solubility : Measure logP via HPLC (expected logP ~3.5 due to hydrophobic biphenyl group) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density (e.g., charge distribution on triazole N-atoms influencing H-bonding ).
  • Docking Studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The chloro-biphenyl group may occupy hydrophobic pockets, while the triazole forms π-π stacking .
    Table: Predicted Binding Affinities
Target ProteinDocking Score (kcal/mol)Key Interactions
EGFR (1M17)-9.2Triazole–Lys721; Biphenyl–Leu694

Q. How to resolve contradictions in SAR studies for analogues with varying phenoxymethyl substituents?

  • Methodological Answer :
  • Systematic Variation : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenoxymethyl ring.
  • Data Analysis : Apply multivariate regression to correlate substituent effects (Hammett σ values) with bioactivity. Contradictions may arise from off-target effects; validate via kinome-wide profiling .

Q. What experimental and computational approaches address discrepancies in solubility vs. bioactivity data?

  • Methodological Answer :
  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation.
  • MD Simulations : Run 100 ns trajectories to assess aggregation propensity. Hydrophobic biphenyl may drive self-association, reducing apparent solubility .
  • In Vivo Validation : Compare pharmacokinetics (AUC, Cₘₐₓ) in rodent models with/without solubilizing agents .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer :
  • Mechanistic Profiling : Perform RNA-seq on resistant vs. sensitive lines to identify upregulated efflux pumps (e.g., ABCB1) or metabolic enzymes.
  • Check Redox Activity : Use ROS probes (e.g., DCFH-DA) to rule out assay interference from redox-active triazole .

Methodological Notes

  • Key References : Structural data from X-ray (), synthesis protocols (), and computational modeling ().

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